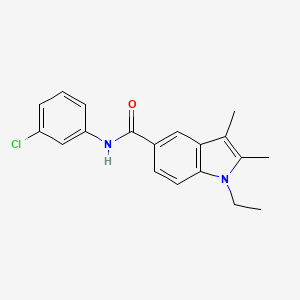![molecular formula C14H18N4O B5727228 2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5727228.png)
2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine, also known as MFP, is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs.
Mécanisme D'action
2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of diseases. It has been found to target the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, 2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine reduces inflammation and pain.
Biochemical and Physiological Effects:
2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine has been found to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. It also inhibits the growth of cancer cells by targeting certain proteins and enzymes involved in cell growth and division. Additionally, 2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine in lab experiments is that it has been found to be relatively safe and well-tolerated in animal studies. However, one limitation is that it has low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its effectiveness in inhibiting the growth of different types of cancer cells and its potential use in combination with other drugs. Additionally, research is needed to determine its potential use in the treatment of other diseases, such as inflammation and neurological disorders. Finally, studies are needed to optimize the synthesis method of 2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine to improve its solubility and bioavailability.
In conclusion, 2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine is a chemical compound that has potential use in the development of new drugs for the treatment of various diseases. Its mechanism of action involves the inhibition of certain enzymes and proteins involved in disease development and progression. While there are some limitations to its use in lab experiments, there are several potential future directions for research on 2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine.
Méthodes De Synthèse
2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine can be synthesized through a multistep process that involves the reaction of 5-methyl-2-furaldehyde with piperazine, followed by the addition of 2-chloro-4,6-dimethoxypyrimidine. The resulting compound is then purified through recrystallization to obtain 2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine in its pure form.
Applications De Recherche Scientifique
2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine has been studied for its potential use in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been found to have anti-inflammatory and analgesic properties, as well as the ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
2-[4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-12-3-4-13(19-12)11-17-7-9-18(10-8-17)14-15-5-2-6-16-14/h2-6H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTTUGIKYZEAGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(5-Methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5727145.png)


![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727171.png)

![2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5727194.png)

![2-(5-chloro-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5727210.png)


![N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5727224.png)


![ethyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B5727246.png)